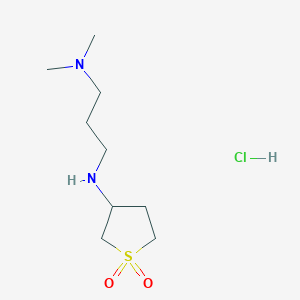![molecular formula C50H74O4S4 B12832647 2-hexyldecyl 2-[5-[5-[3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate](/img/structure/B12832647.png)
2-hexyldecyl 2-[5-[5-[3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hexyldecyl 2-[5-[5-[3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely used in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of N-Bromosuccinimide (NBS) in acetic acid and chloroform under inert atmosphere conditions . The reaction is carried out at temperatures ranging from -20°C to 20°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-hexyldecyl 2-[5-[5-[3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: N-Bromosuccinimide (NBS) and other halogenating agents are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-hexyldecyl 2-[5-[5-[3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate has several scientific research applications:
Organic Electronics: Used in the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs) due to its excellent electronic properties.
Materials Science: Employed in the synthesis of conductive polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-hexyldecyl 2-[5-[5-[3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate involves its interaction with molecular targets and pathways. The compound’s thiophene rings can participate in π-π stacking interactions, enhancing its electronic properties. Additionally, the hexyldecyl and carboxylate groups can influence its solubility and reactivity, making it suitable for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Hexyldecyl)thiophene: A simpler thiophene derivative with similar electronic properties.
4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: Another thiophene-based compound used in organic electronics.
Uniqueness
2-hexyldecyl 2-[5-[5-[3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate is unique due to its complex structure, which combines multiple thiophene rings with hexyldecyl and carboxylate groups. This combination enhances its electronic properties and makes it suitable for a wide range of applications in organic electronics, materials science, and pharmaceuticals.
Propriétés
Formule moléculaire |
C50H74O4S4 |
|---|---|
Poids moléculaire |
867.4 g/mol |
Nom IUPAC |
2-hexyldecyl 2-[5-[5-[3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate |
InChI |
InChI=1S/C50H74O4S4/c1-5-9-13-17-19-23-27-39(25-21-15-11-7-3)37-53-49(51)41-33-35-55-47(41)45-31-29-43(57-45)44-30-32-46(58-44)48-42(34-36-56-48)50(52)54-38-40(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-36,39-40H,5-28,37-38H2,1-4H3 |
Clé InChI |
ISIVQXYPGURKIP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCC)COC(=O)C1=C(SC=C1)C2=CC=C(S2)C3=CC=C(S3)C4=C(C=CS4)C(=O)OCC(CCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrobromide](/img/structure/B12832567.png)







![4,4'-(3,4-Dimethoxynaphtho[1,2,3,4-ghi]perylene-7,14-diyl)dianiline](/img/structure/B12832637.png)

![3-Iodo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B12832651.png)



